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Compound of Interest

2-(3-Bromopropoxy)-1,3-
Compound Name:

dimethylbenzene
CAS No.: 3245-54-3
Cat. No.: B3259801

Get Quote

\ J

Strategic Intermediate for Sterically Hindered
Phenoxyalkyl Derivatives|[1]
Executive Summary & Core Identification

2,6-Dimethylphenyl 3-bromopropy! ether (also known as 1-bromo-3-(2,6-
dimethylphenoxy)propane) is a bifunctional building block. It combines a lipophilic, sterically
hindered 2,6-xylyl ether moiety with a reactive primary alkyl bromide.[1]

This molecule is critical in Structure-Activity Relationship (SAR) studies, particularly for Voltage-
Gated Sodium Channel (NaV) blockers and Sigma receptor ligands, where the 2,6-dimethyl
substitution pattern protects the ether linkage from metabolic cleavage and restricts
conformational freedom.[1]

Physicochemical Data Table
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Property Value /| Description

IUPAC Name 1-(3-Bromopropoxy)-2,6-dimethylbenzene
Molecular Formula C11H1s5BrO

Molecular Weight 243.14 g/mol

Exact Mass 242.0306

Physical State Colorless to pale yellow oil (at RT)

Boiling Point ~135-140 °C (at 0.5 mmHg) [Predicted]

N Soluble in DCM, THF, Ethyl Acetate; Insoluble in
Solubility

Water
Key Moiety 2,6-Xylyloxy (Sterically hindered ether)
Reactive Group Primary Alkyl Bromide (Electrophile)

Synthetic Pathway & Methodology

The synthesis of 2,6-Dimethylphenyl 3-bromopropyl ether presents a specific challenge
compared to its 2,5- or 3,4-isomers: Steric Hindrance.[1] The two methyl groups at the ortho
positions of the phenol ring shield the oxygen, making the initial nucleophilic attack slower.[1]

Reaction Logic

The protocol utilizes a Williamson Ether Synthesis.[1] To prevent the formation of the bis-ether
(where one propyl chain reacts with two phenol molecules), a large excess of the dihalide (1,3-
dibromopropane) is required.[1]

Experimental Protocol (Self-Validating System)
Reagents:
¢ 2,6-Dimethylphenol (2,6-Xylenol) [1.0 eq][1]

e 1,3-Dibromopropane [3.0 - 4.0 eq] (Excess is critical to minimize dimerization)[1]

e Potassium Carbonate (K2CO3) [2.5 eq] (Anhydrous, freshly ground)[1]
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e Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar,
dissolve 2,6-dimethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL). Add K2COs (25
mmol).

Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may turn
slightly yellow/orange as the phenoxide anion forms.[1]

Addition: Add 1,3-dibromopropane (40 mmol) in a single portion. Note: Slow addition is
unnecessary here; high local concentration of the electrophile favors the mono-substituted
product.[1]

Reflux: Heat the reaction to reflux (80-82 °C) for 12—16 hours. Monitor via TLC
(Hexane/EtOAc 9:1). The starting phenol (Rf ~0.[1]4) should disappear, replaced by the
product (Rf ~0.7).

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate
under reduced pressure to remove ACN and the bulk of excess 1,3-dibromopropane.[1]

Purification: Dissolve the residue in Diethyl Ether, wash with 1N NaOH (to remove unreacted
phenol) and Brine. Dry over MgSOa.[1][2]

Isolation: Purify via vacuum distillation or flash column chromatography (Silica gel, 100%
Hexanes - 5% EtOAc/Hexanes).

Synthesis Diagram (DOT)[1]

2,6-Dimethylphenol . 2,6-Dimethylphenyl
(Nucleoghﬁle) K2CO3, ACN, Reflux w 3-bromopro)[/1$| ethér
Transition State
K2CO03, ACN, Reflux (SN2 Attack) | Minor (if low dihalide)
1,3-Dibromopropane / ____________________ Bis-ether
(Electrophile - Excess) (Impurity)
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Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometry control.

Applications in Drug Development|[1]

This ether is not a drug itself but a pharmacophore linker.[1] It is used to introduce the 2,6-
dimethylphenoxy motif, which is pharmacologically significant for two reasons:

e Metabolic Stability: The ortho-methyl groups block cytochrome P450 oxidation at the ether
linkage.[1]

e Sodium Channel Blockade: This motif mimics the lipophilic headgroup of Class IB
antiarrhythmics (like Mexiletine and Lidocaine).[1]

Target Pathways

Researchers utilize this intermediate to synthesize:

o Mexiletine Homologs: Extending the carbon chain from 2 carbons (in Mexiletine) to 3
carbons alters the binding kinetics in the NaV1.5 channel pore.[1]

e Sigma-1 Receptor Ligands: The 3-bromopropyl chain allows for the attachment of piperidine
or piperazine rings, a common scaffold for neuroprotective agents.[1]

SAR Workflow Diagram (DOT)

2,6-Dimethylphenyl
3-bromopropyl ether

HNR2 (Amine)

Nucleophilic Substitution
(with Amines)

Small Amines Piperazines \Complex Heterocycles

Mexiletine Homologs Sigma-1 Ligands GPCR Antagonists
(NaVv1.5 Blockers) (Neuroprotection) (5-HT, Alpha-1)
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Figure 2: Divergent synthesis strategy using the ether as a linchpin intermediate.

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific risks.[1]

e Hazards: Skin irritant, serious eye irritant.[1][3][4][5] Potential mutagenicity due to the alkyl
bromide functionality (alkylating DNA bases).[1]

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the
alkyl bromide can hydrolyze slowly in moist air.[1]

e Disposal: Quench with an amine-based scavenger or dispose of via high-temperature
incineration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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